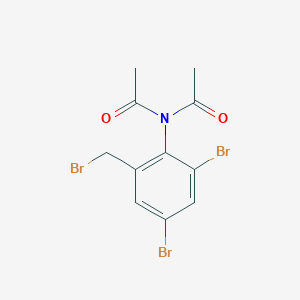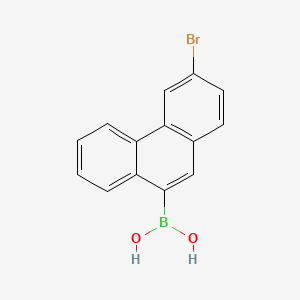
2-Diacetylamino-3,5-dibromobenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diacetylamino-3,5-dibromobenzyl bromide is a chemical compound with the molecular formula C11H10Br3NO2 and a molecular weight of 427.91 g/mol . . This compound is characterized by the presence of two bromine atoms attached to the benzene ring and an additional bromine atom attached to the benzyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diacetylamino-3,5-dibromobenzyl bromide involves the bromination of a suitable precursor compound. One common method involves the bromination of 2-acetylamino-3,5-dibromotoluene using bromine in the presence of a catalyst . The reaction is typically carried out under controlled conditions to ensure the selective bromination of the benzyl position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diacetylamino-3,5-dibromobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds or reduced amines.
Applications De Recherche Scientifique
2-Diacetylamino-3,5-dibromobenzyl bromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Diacetylamino-3,5-dibromobenzyl bromide involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound’s acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylamino-3,5-dibromotoluene: A precursor in the synthesis of 2-Diacetylamino-3,5-dibromobenzyl bromide.
2-Diacetylamino-3,5-dichlorobenzyl bromide: A similar compound with chlorine atoms instead of bromine.
2-Diacetylamino-3,5-difluorobenzyl bromide: A similar compound with fluorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs with different halogen atoms. The bromine atoms enhance the compound’s electrophilicity, making it a versatile reagent in organic synthesis and a potent inhibitor in biological systems.
Propriétés
Numéro CAS |
32184-10-4 |
|---|---|
Formule moléculaire |
C11H10Br3NO2 |
Poids moléculaire |
427.91 g/mol |
Nom IUPAC |
N-acetyl-N-[2,4-dibromo-6-(bromomethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H10Br3NO2/c1-6(16)15(7(2)17)11-8(5-12)3-9(13)4-10(11)14/h3-4H,5H2,1-2H3 |
Clé InChI |
ITPMKXSXFOYOAC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=C(C=C(C=C1Br)Br)CBr)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.](/img/structure/B13415469.png)

![2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester](/img/structure/B13415474.png)

![(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13415494.png)

![2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13415496.png)
![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)

![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)

![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
